N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl-containing benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-phenylpiperazine derivative. This can be achieved through the reaction of phenylamine with piperazine under appropriate conditions.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.
Coupling with Benzamide: Finally, the sulfonylated piperazine derivative is coupled with a benzamide derivative containing a trifluoromethyl group. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential pharmacological properties, including anti-inflammatory, analgesic, or antipsychotic effects, may be explored.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Lacks the sulfonyl group, which may affect its pharmacological properties.
N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide: Contains a methyl group instead of a phenyl group, potentially altering its binding affinity and activity.
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(fluoromethyl)benzamide: Substitutes the trifluoromethyl group with a fluoromethyl group, which may impact its chemical stability and biological activity.
Uniqueness
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the sulfonyl and trifluoromethyl groups. These functional groups can significantly influence the compound’s chemical reactivity, pharmacokinetic properties, and biological activity.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-15-30(28,29)26-13-11-25(12-14-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPHUZZVGWAPIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.